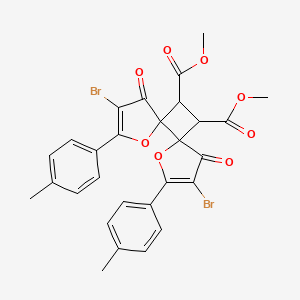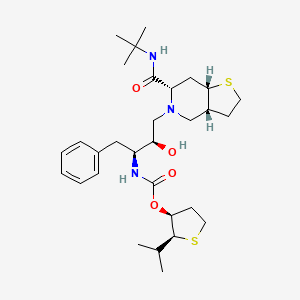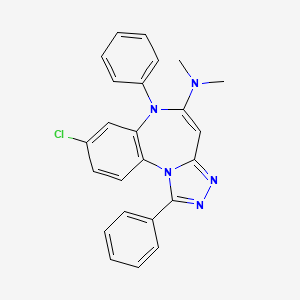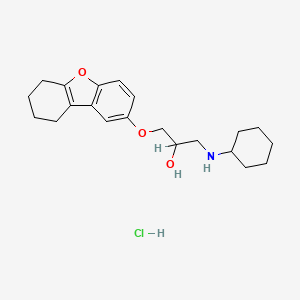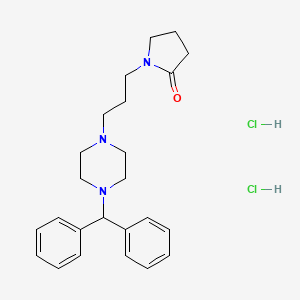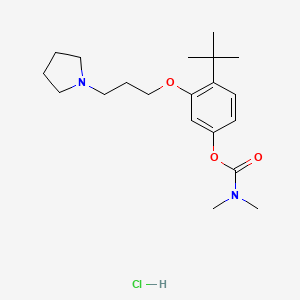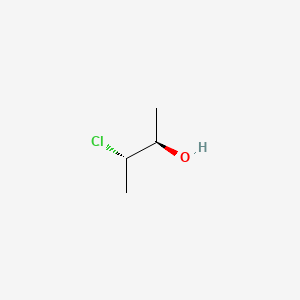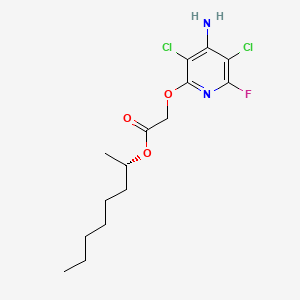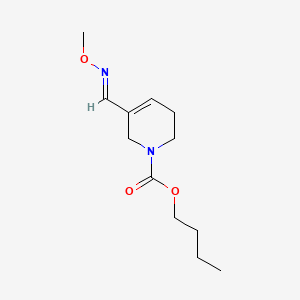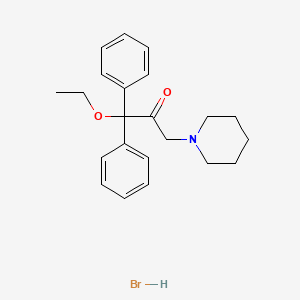
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide is a complex organic compound with a unique structure that includes a piperidine ring, two phenyl groups, and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide typically involves multiple steps. One common method includes the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a palladium-catalyzed cross-coupling reaction with an appropriate reagent. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The piperidine ring and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide involves its interaction with specific molecular targets. The piperidine ring and phenyl groups allow the compound to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-2-propanone: A precursor used in similar synthetic applications.
1,3-Diphenyl-2,3-epoxy-1-propanone: Used in the synthesis of polycyclic aromatic hydrocarbons.
1,1-Diphenylacetone: Another related compound with similar chemical properties.
Uniqueness
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
85603-37-8 |
|---|---|
分子式 |
C22H28BrNO2 |
分子量 |
418.4 g/mol |
IUPAC名 |
1-ethoxy-1,1-diphenyl-3-piperidin-1-ylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C22H27NO2.BrH/c1-2-25-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21(24)18-23-16-10-5-11-17-23;/h3-4,6-9,12-15H,2,5,10-11,16-18H2,1H3;1H |
InChIキー |
DOQIWRJREXJXSV-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN3CCCCC3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


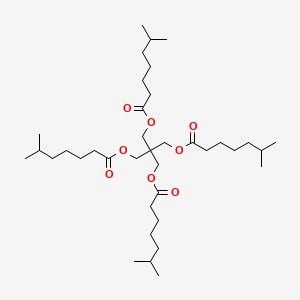
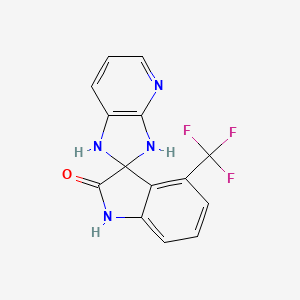
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
